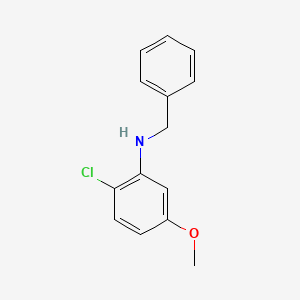
n-Benzyl-2-chloro-5-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Benzyl-2-chloro-5-methoxyaniline is an organic compound with the molecular formula C14H14ClNO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and the aromatic ring is substituted with a chlorine atom and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-2-chloro-5-methoxyaniline typically involves the following steps:
Nitration and Reduction: The starting material, 2-chloro-5-methoxyaniline, can be nitrated to introduce a nitro group, followed by reduction to obtain the corresponding amine.
Benzylation: The amine group is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
n-Benzyl-2-chloro-5-methoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Applications De Recherche Scientifique
n-Benzyl-2-chloro-5-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of n-Benzyl-2-chloro-5-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzyl group and the substituents on the aromatic ring can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Benzyl-2-chloroaniline: Lacks the methoxy group, which can affect its reactivity and biological activity.
n-Benzyl-5-methoxyaniline: Lacks the chlorine atom, which can influence its chemical properties and applications.
2-Chloro-5-methoxyaniline: Lacks the benzyl group, which can affect its solubility and reactivity.
Uniqueness
n-Benzyl-2-chloro-5-methoxyaniline is unique due to the combination of the benzyl group, chlorine atom, and methoxy group, which together confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
247904-21-8 |
|---|---|
Formule moléculaire |
C14H14ClNO |
Poids moléculaire |
247.72 g/mol |
Nom IUPAC |
N-benzyl-2-chloro-5-methoxyaniline |
InChI |
InChI=1S/C14H14ClNO/c1-17-12-7-8-13(15)14(9-12)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |
Clé InChI |
VUJFIBWLMCQXKH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Cl)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B14236484.png)
![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)


![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
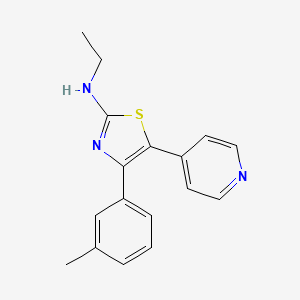
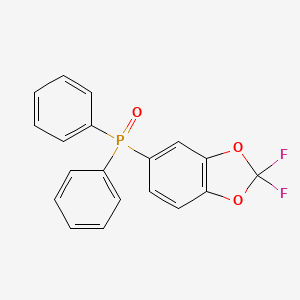
![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)
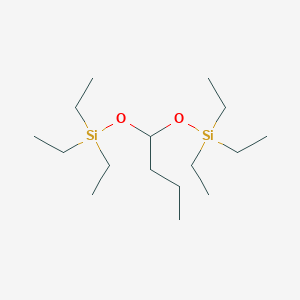
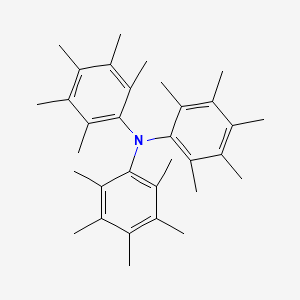
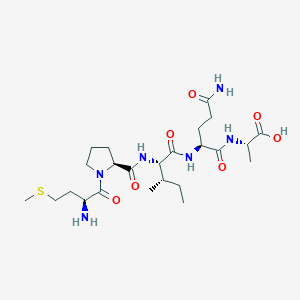
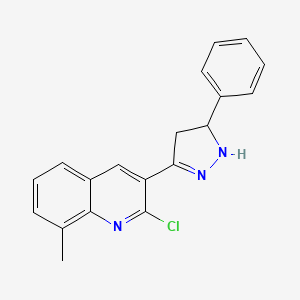
![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)
